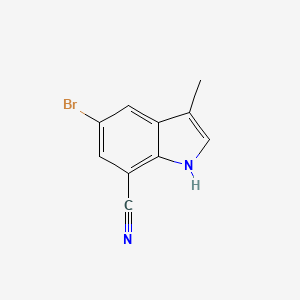![molecular formula C16H23NO4 B1376435 Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate CAS No. 1047656-19-8](/img/structure/B1376435.png)
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate, also known as tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidin-1-ylcarboxylate, is a carboxylic acid derivative that is used in various scientific research applications. It is a versatile compound that can be used to synthesize other compounds, as well as to study the effects of different biological processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methodologies : Research has been conducted on the synthesis of similar tert-butyl substituted pyrrolidine derivatives, demonstrating various synthetic pathways and methodologies. For instance, Weber et al. (1995) described the synthesis of an all-cis trisubstituted pyrrolidin-2-one, highlighting the structural complexity of such compounds (Weber et al., 1995). Additionally, Chung et al. (2005) discussed an asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines, showcasing efficient synthetic strategies for complex pyrrolidine derivatives (Chung et al., 2005).
Crystal Structure and Characterization : The crystal structure and molecular characterization of tert-butyl substituted pyrrolidine derivatives have been a subject of research. Naveen et al. (2007) conducted a study on tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, focusing on its synthesis and X-ray diffraction studies to understand its crystallography (Naveen et al., 2007).
Potential Pharmacological Activities
Antiinflammatory Properties : Research by Ikuta et al. (1987) on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones demonstrated potential antiinflammatory and analgesic properties. Some of these compounds showed dual inhibitory activity and were found to possess equipotent antiinflammatory activities to indomethacin, a known nonsteroidal anti-inflammatory drug, with reduced ulcerogenic effects (Ikuta et al., 1987).
Metabolic Characterization : The metabolic characterization of similar compounds, such as CP-533,536, a tert-butyl substituted compound, has been studied. Prakash et al. (2008) explored its metabolism involving CYP2C8 and CYP3A, identifying various metabolic pathways including oxidation of the tert-butyl moiety (Prakash et al., 2008).
Supramolecular Chemistry
- Supramolecular Arrangements : The study of supramolecular arrangements of oxopyrrolidine analogues, such as those reported by Samipillai et al. (2016), showcases the influence of weak intermolecular interactions in controlling the conformation of molecules and constructing supramolecular assemblies. This research provides insights into how these scaffolds can form complex structures through various weak interactions, even in the absence of strong hydrogen bonding systems (Samipillai et al., 2016).
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-9-8-16(20,11-17)13-7-5-4-6-12(13)10-18/h4-7,18,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICBBVKWVMBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




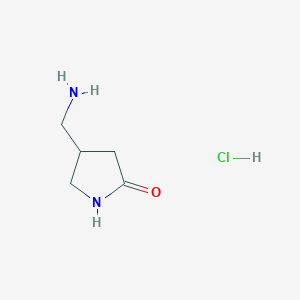
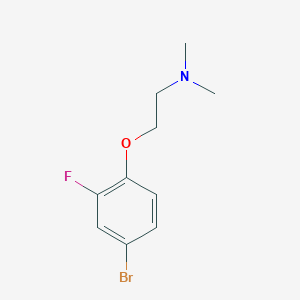
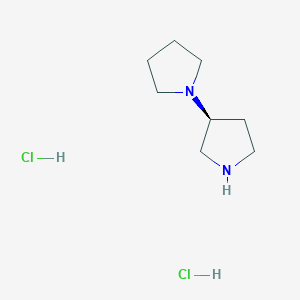

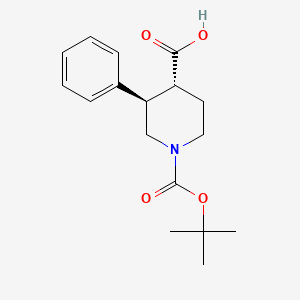

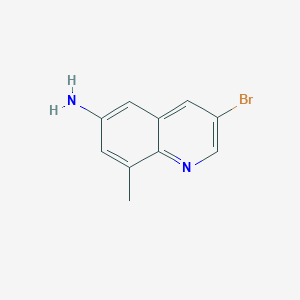
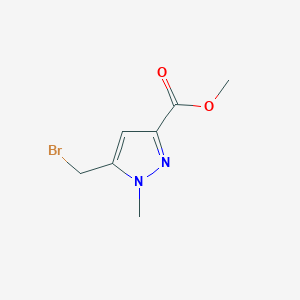
![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
